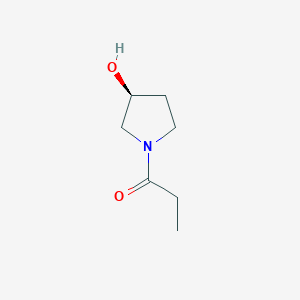
1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one
Vue d'ensemble
Description
1-(S)-3-Hydroxy-pyrrolidin-1-yl)-propan-1-one, or 1-Pyrrolidin-3-one, is a cyclic organic compound belonging to the class of pyrrolidinones. It is a white solid that is soluble in organic solvents and water. It is commonly used in organic synthesis due to its reactivity. 1-Pyrrolidin-3-one is a versatile organic compound and has been applied in a wide range of scientific research applications, including drug synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
1-Pyrrolidin-3-one has been extensively utilized in scientific research. It has been used as a building block for drug synthesis due to its reactivity. It has also been used in the synthesis of several biologically active compounds, such as pyrrolidinones and pyrrolizidines. Additionally, 1-pyrrolidin-3-one has been used in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
1-Pyrrolidin-3-one is a versatile organic compound and its mechanism of action is dependent on the application. In drug synthesis, 1-pyrrolidin-3-one is typically used as a building block and its reactivity is dependent on the other reactants. In peptide synthesis, 1-pyrrolidin-3-one is typically used to form amide bonds between amino acids.
Effets Biochimiques Et Physiologiques
1-Pyrrolidin-3-one is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 1-pyrrolidin-3-one may have biochemical and physiological effects. For example, compounds synthesized using 1-pyrrolidin-3-one may be agonists or antagonists of certain receptors and may have effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Pyrrolidin-3-one is a versatile organic compound and has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in common organic solvents, making it easy to work with. Additionally, 1-pyrrolidin-3-one is relatively stable and can be stored for long periods of time. However, 1-pyrrolidin-3-one is also reactive and may react with other compounds in the laboratory. It is important to take proper safety precautions when working with 1-pyrrolidin-3-one.
Orientations Futures
1-Pyrrolidin-3-one has a wide range of applications in scientific research and there are several potential future directions. One potential application is the synthesis of polymers. 1-Pyrrolidin-3-one can be used to create polymers with varying properties, which could be used in a variety of applications. Additionally, 1-pyrrolidin-3-one could be used to synthesize more complex compounds, such as peptides and peptidomimetics. Finally, 1-pyrrolidin-3-one could be used in the synthesis of drugs and other biologically active compounds.
Propriétés
IUPAC Name |
1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZUBJRAYHHQC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




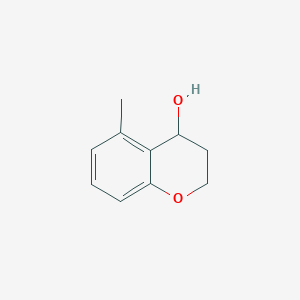
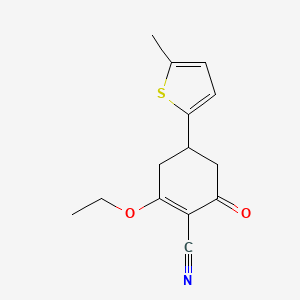
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)


![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

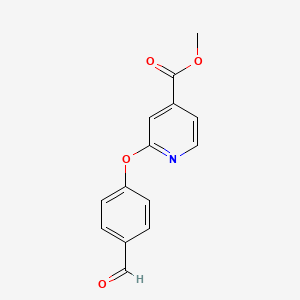
![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
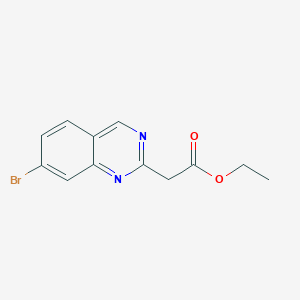
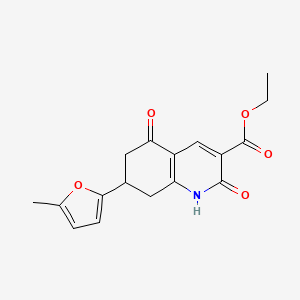
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)